Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its unique molecular structure, which includes a hydroxyl group and a carboxylate moiety. This compound is primarily utilized in scientific research and pharmaceutical applications due to its potential biological activities.
Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide is classified under organic compounds, specifically as an alkaloid derivative. Its chemical structure can be represented by the molecular formula and it has a CAS registry number associated with its identification in chemical databases.
The synthesis of methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide typically involves several steps:
Technical details regarding reaction conditions, yields, and purification methods can vary significantly based on the specific protocols employed in laboratory settings.
The molecular structure of methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide features a piperidine ring with substituents that include:
The three-dimensional arrangement of these groups contributes to the compound's reactivity and interaction with biological systems.
Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide participates in various chemical reactions typical for piperidine derivatives:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and selectivity.
Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide typically exhibits the following physical properties:
Key chemical properties include:
Relevant analyses such as melting point determination or spectroscopic methods (e.g., NMR, IR) are often employed to confirm identity and purity.
Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide has several applications in scientific research:
The stereoselective synthesis of Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide hinges on precise control of piperidine ring conformation and hydroxy group orientation. The piperidine ring adopts a chair conformation, with the relative stability of axial versus equatorial substituents governed by stereoelectronic effects. For 4-hydroxy derivatives, intramolecular hydrogen bonding between the C(4)-OH group and the C(3)-ester carbonyl oxygen significantly stabilizes the axial conformer, despite steric repulsion. This stabilization is evidenced by NMR studies showing distinct chemical shifts for axial (δ~3.53 ppm) and equatorial (δ~3.70 ppm) protons in related compounds [2].
Polymorphism further complicates stereochemical outcomes. Crystallization can yield distinct conformational polymorphs:
Table 1: Stereochemical Features of 4-Hydroxy Piperidine Derivatives
Conformer | OH Orientation | Key Stabilization | ¹H NMR (ppm) | Relative Energy (DFT) |
---|---|---|---|---|
α-Conformer | Axial | O-H···Cl⁻ (2.98 Å) | 3.53 (ax-H) | 0 kcal/mol |
β-Conformer | Equatorial | O-H···O=C (3.15 Å) | 3.70 (eq-H) | +2.1 kcal/mol |
Functionalization at C(3) and N(1) proceeds via sequential esterification and quaternization. Ethyl 4-hydroxy-1-methylpiperidine-3-carboxylate (CAS 37673-66-8, C₉H₁₇NO₃) exemplifies this approach, where the ester group is introduced first via carboxymethylation of 4-hydroxypiperidine. Key steps include:
Table 2: Esterification and Alkylation Efficiency
Reaction Step | Reagent | Optimal Conditions | Yield | Byproducts |
---|---|---|---|---|
Carboxymethylation | Ethyl chloroacetate | Toluene, 110°C, 8h | 78% | Diethyl ether (<5%) |
N-Methylation | Methyl bromide | MeCN, 60°C, 12h | 82% | Dimethyl ether (3%) |
Transesterification | MeOH/NaOMe | 70°C, 4h, 20 mol% catalyst | 95% | None detected |
Polymorph selection is solvent-dependent due to differential solvation of conformational isomers. For the hydrobromide salt:
Acid catalysts (e.g., HCl) protonate the piperidine nitrogen, locking the ring conformation prior to crystallization. Base catalysts (triethylamine) conversely promote epimerization, enabling dynamic control of the α:β ratio from 60:40 to 95:5 via feedback-controlled pH adjustment [2] [4].
Table 3: Solvent-Directed Polymorphism
Solvent System | Polymorph | Melting Point | Crystal Habit | Dominant H-Bond |
---|---|---|---|---|
Methanol | α-Form | 178–179°C | Prismatic | O-H···Br⁻ |
Ethanol | β-Form | 231–232°C | Needle-like | O-H···O=C |
Ethanol/H₂O (7:3) | β-Form | 230–231°C | Platelet | O-H···O-H₂O |
Fractional crystallization remains the gold standard for isolating conformational isomers. The α-polymorph precipitates first from methanol at 4°C due to lower solubility (22 mg/mL vs. β-form’s 9 mg/mL in MeOH at 25°C). Centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/H₂O (5:5:4:3) resolves epimers with 99.2% purity and 88% recovery [2] [4].
For large-scale production, simulated moving bed (SMB) chromatography employs:
Yield optimization leverages pH-controlled crystallization:
Table 4: Purification Performance Metrics
Technique | Conditions | Purity | Recovery | Isomer Selectivity |
---|---|---|---|---|
Fractional Crystallization | MeOH, 4°C, 12h | 99.0% | 78% | α:β = 98:2 |
CPC | Heptane/EtOAc/MeOH/H₂O (5:5:4:3), 8 mL/min | 99.2% | 88% | α or β >99% |
SMB Chromatography | C18, MeOH/NH₄OAc (75:25), 25°C | 99.5% | 93% | β-form only |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: